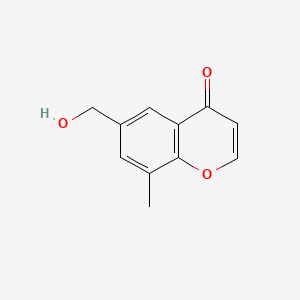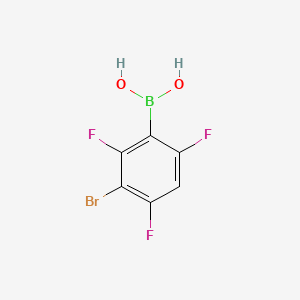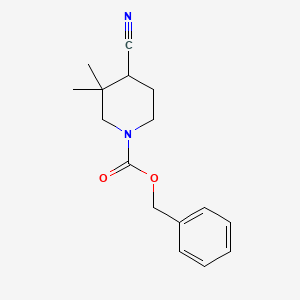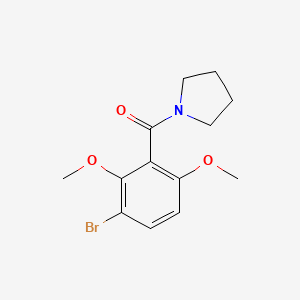
(3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone: is an organic compound that features a brominated aromatic ring substituted with two methoxy groups and a pyrrolidinyl group attached to a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone typically involves the bromination of 2,6-dimethoxyphenyl compounds followed by the introduction of the pyrrolidinyl group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The subsequent step involves the formation of the methanone linkage through a reaction with pyrrolidine under basic conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: In biological research, it may be used to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which (3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone exerts its effects is largely dependent on its interaction with molecular targets. The brominated aromatic ring and the pyrrolidinyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- (3-Bromo-2,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanone
- (3-Bromo-2,6-dimethoxyphenyl)(piperidin-1-yl)methanone
- (3-Bromo-2,6-dimethoxyphenyl)(morpholin-1-yl)methanone
Comparison: Compared to its analogs, (3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone is unique due to the specific positioning of the methoxy groups and the presence of the pyrrolidinyl group. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C13H16BrNO3 |
|---|---|
Molekulargewicht |
314.17 g/mol |
IUPAC-Name |
(3-bromo-2,6-dimethoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H16BrNO3/c1-17-10-6-5-9(14)12(18-2)11(10)13(16)15-7-3-4-8-15/h5-6H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
ALWKNHWPWHHJHL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


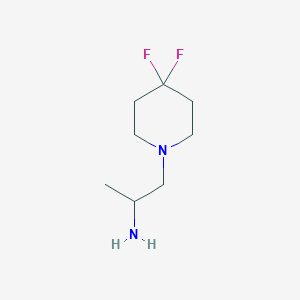
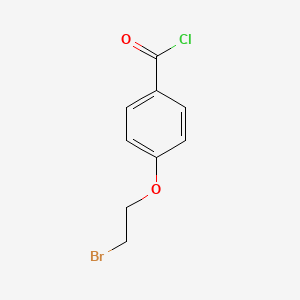
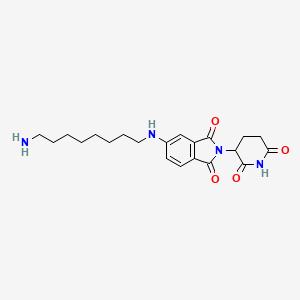
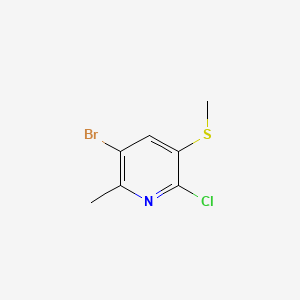
![2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide](/img/structure/B14778336.png)
![tert-Butyl 4-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate](/img/structure/B14778337.png)
![1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14778345.png)
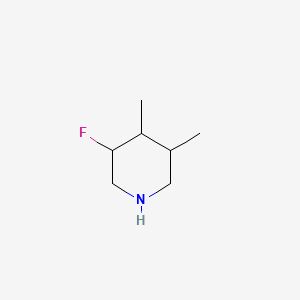
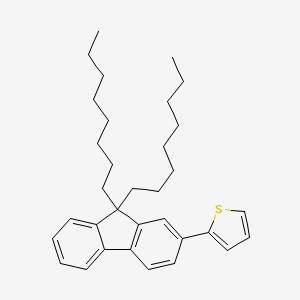
![4-((1-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B14778377.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B14778388.png)
